molecular formula C18H15N7O4S B11698386 N-(4-{(2Z)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide

N-(4-{(2Z)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide

Cat. No.: B11698386
M. Wt: 425.4 g/mol
InChI Key: ZAKCFTKNDZXKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of hydrazones and pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a carbamothioyl group. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE involves multiple steps. One common method includes the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the intermediate compound, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions typically involve refluxing in ethanol with a catalytic amount of acetic acid .

Chemical Reactions Analysis

N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: It has shown promise in the treatment of certain cancers due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it can inhibit the activity of certain kinases involved in cell signaling, thereby preventing cancer cell growth and proliferation .

Comparison with Similar Compounds

N-(4-{2-[(4E)-1-CARBAMOTHIOYL-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE can be compared with other similar compounds such as:

Properties

Molecular Formula

C18H15N7O4S

Molecular Weight

425.4 g/mol

IUPAC Name

N-[4-[[2-carbamothioyl-5-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide

InChI

InChI=1S/C18H15N7O4S/c1-10(26)20-12-4-6-13(7-5-12)21-22-16-15(23-24(17(16)27)18(19)30)11-2-8-14(9-3-11)25(28)29/h2-9,23H,1H3,(H2,19,30)(H,20,26)

InChI Key

ZAKCFTKNDZXKTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.